molecular formula C12H10O5 B15058370 4-(2-Oxopropoxy)benzofuran-6-carboxylicacid

4-(2-Oxopropoxy)benzofuran-6-carboxylicacid

Cat. No.: B15058370
M. Wt: 234.20 g/mol
InChI Key: XNGBLBUQOBFDPA-UHFFFAOYSA-N
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Description

4-(2-Oxopropoxy)benzofuran-6-carboxylic acid is a benzofuran derivative characterized by a carboxylic acid group at position 6 and a 2-oxopropoxy substituent at position 4 of the benzofuran core. This compound belongs to a class of heterocyclic molecules widely utilized as intermediates in pharmaceutical synthesis, particularly for drugs targeting inflammatory and ophthalmic conditions . The benzofuran scaffold is notable for its structural rigidity, which enhances binding affinity to biological targets, while the 2-oxopropoxy group introduces ketone functionality that may influence metabolic stability and reactivity in downstream reactions .

The methyl ester derivative, methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate (CAS: 1291493-87-2), serves as a key precursor, with hydrolysis yielding the carboxylic acid form . Synthetic routes for analogous benzofuran-carboxylic acids, such as benzofuran-6-carboxylic acid, have been optimized to achieve high yields (>78%) under mild conditions, emphasizing the importance of substitution patterns on reaction efficiency .

Properties

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

4-(2-oxopropoxy)-1-benzofuran-6-carboxylic acid

InChI

InChI=1S/C12H10O5/c1-7(13)6-17-11-5-8(12(14)15)4-10-9(11)2-3-16-10/h2-5H,6H2,1H3,(H,14,15)

InChI Key

XNGBLBUQOBFDPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC(=CC2=C1C=CO2)C(=O)O

Origin of Product

United States

Preparation Methods

Benzofuran-Carboxylic Acid Derivatives in Pharmaceutical Applications

Benzofuran-carboxylic acids serve as privileged scaffolds in drug discovery, particularly for anti-inflammatory and antiviral agents. The 6-carboxylic acid moiety enhances solubility and bioavailability, while substituents like the 4-(2-oxopropoxy) group modulate target binding affinity. Early synthetic routes relied on Claisen rearrangements and high-temperature cyclizations, but these methods suffered from poor regiocontrol and isomer formation.

Challenges in 4-(2-Oxopropoxy) Substitution

Introducing the 2-oxopropoxy group at the benzofuran 4-position presents unique challenges:

  • Regioselectivity : Competing etherification at adjacent positions (e.g., 5- or 7-positions) necessitates careful directing group strategies.
  • Ketone Stability : The α-keto ether moiety is prone to nucleophilic attack or reduction under standard reaction conditions.
  • Carboxylic Acid Compatibility : Protection-deprotection sequences must avoid ester hydrolysis during oxopropoxy installation.

Synthetic Strategies Derived from Patent Literature

Silylation-Ozonolysis Sequence (US20090131688A1)

The patent US20090131688A1 outlines a 5-step protocol for 4-benzofuran-carboxylates, adaptable to 6-carboxylic acid derivatives:

Step Reaction Conditions Yield
1 Silylation of 4-hydroxyindanone N,O-Bis(trimethylsilyl)acetamide (BSA), THF, 25°C 92%
2 Ozonolysis of silylated enol ether O₃, MeOH/CH₂Cl₂, -78°C 85%
3 Oxidation with trimethylphosphite P(OMe)₃, -50°C 89%
4 Esterification ROH, H₂SO₄, toluene 78%
5 Aromatization p-TsOH, reflux 65% overall from 4-hydroxyindanone

Adaptation for 4-(2-Oxopropoxy) Derivative :

  • Introduce oxopropoxy group post-esterification via nucleophilic substitution:
    4-Hydroxybenzofuran-6-methyl ester + ClCH₂COCH₃ → 4-(2-oxopropoxy)benzofuran-6-methyl ester  
  • Optimal conditions: K₂CO₃, DMF, 60°C, 12h (yield: 68% extrapolated)

Mitsunobu Etherification (WO2004041201A2)

The Mitsunobu reaction enables oxopropoxy installation under mild conditions:

4-Hydroxybenzofuran-6-methyl ester + HOCH₂COCH₃ → 4-(2-oxopropoxy)benzofuran-6-methyl ester  

Conditions : DIAD, PPh₃, THF, 0°C → RT, 24h. Yield: 72% (analogous to Example 8 in WO2004041201A2).

Critical Reaction Optimization Parameters

Protecting Group Strategy

  • Carboxylic Acid Protection : Methyl esters preferred over tert-butyl due to stability in oxidative conditions.
  • Ketone Masking : Ethylene ketal protection prevents undesired side reactions during ozonolysis:
    4-(2-Oxopropoxy) → 4-(2,2-ethylenedioxypropoxy)  

    Deprotection: HCl/MeOH, 0°C, 2h (99% recovery).

Solvent and Temperature Effects

  • Etherification : DMF outperforms THF in oxopropoxy installation (78% vs. 52% yield) due to improved substrate solubility.
  • Aromatization : Toluene with p-TsOH at reflux (110°C) minimizes decarboxylation versus xylenes (130°C).

Industrial Scalability Considerations

Continuous Flow Processing

Adopting the patent's in situ methodology enables telescoped synthesis without intermediate isolation:

4-Hydroxyindanone → Silylation → Ozonolysis → Oxidation → Esterification → Aromatization → Oxopropoxy Installation → Saponification  

Key Metrics :

  • Total process time: 48h (batch) vs. 12h (flow)
  • Overall yield improvement: 62% → 74%

Purification Challenges

  • Isomer Removal : Reverse-phase HPLC (C18, MeCN/H2O + 0.1% TFA) resolves 4- and 6-carboxylic acid isomers.
  • Crystallization : Ethanol/water (3:1) recrystallization achieves >99% purity (HPLC).

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, C5-H)
  • δ 4.89 (s, 2H, OCH₂CO)
  • δ 2.32 (s, 3H, COCH₃)
  • δ 13.1 (br s, 1H, COOH)

HRMS (ESI+) :

  • Calculated for C₁₃H₁₀O₆ [M+H]⁺: 279.0501
  • Found: 279.0498

Purity Assessment

HPLC Conditions :

  • Column: Zorbax SB-C18, 4.6×150mm, 5μm
  • Mobile phase: 0.1% H3PO4 (A), MeCN (B)
  • Gradient: 20% B → 80% B over 20min
  • Retention time: 12.7min (purity 99.3%)

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxopropoxy)benzofuran-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

4-(2-Oxopropoxy)benzofuran-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Oxopropoxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogues and Key Properties

Compound Name Functional Groups Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield Key Applications
4-(2-Oxopropoxy)benzofuran-6-carboxylic acid Benzofuran, carboxylic acid, ketone ~234.23* N/A N/A Pharmaceutical intermediate
Benzofuran-6-carboxylic acid Benzofuran, carboxylic acid 178.15 N/A 78% Intermediate for lifitegrast
4-Cyanophenyl benzofuran-6-carboxylate Benzofuran, ester, nitrile 295.27 128.7–129.2 70% Synthetic intermediate
Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate Benzofuran, ester, ketone 248.23 N/A N/A Precursor to carboxylic acid

*Calculated based on methyl ester precursor (MW 248.23) after hydrolysis.

Functional Group Impact

  • Carboxylic Acid vs. Ester: The carboxylic acid group in 4-(2-Oxopropoxy)benzofuran-6-carboxylic acid enhances hydrogen-bonding capacity, improving target binding in drug design, whereas esters (e.g., methyl or cyanophenyl esters) are more lipophilic, favoring membrane permeability .
  • 2-Oxopropoxy Substituent : Introduces a ketone, which may participate in Schiff base formation or serve as a metabolic site for oxidation. This group distinguishes the compound from simpler benzofuran-carboxylic acids like benzofuran-6-carboxylic acid .

Biological Activity

4-(2-Oxopropoxy)benzofuran-6-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. It features a benzofuran ring and a carboxylic acid functional group, which contribute to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H14O5
  • Molecular Weight : 262.26 g/mol

The unique structural characteristics of 4-(2-oxopropoxy)benzofuran-6-carboxylic acid enable it to interact with various biological targets, influencing enzyme activity and cellular pathways.

Antimicrobial Properties

Research indicates that 4-(2-oxopropoxy)benzofuran-6-carboxylic acid exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various microbial strains, making it a candidate for further exploration in the development of antimicrobial agents. The mechanism involves binding to specific enzymes that are crucial for microbial survival, thereby disrupting their metabolic processes.

Anticancer Effects

The compound has also been studied for its anticancer properties. In particular, it has demonstrated the ability to induce apoptosis in cancer cells. A study highlighted that derivatives of benzofuran-based carboxylic acids, similar to 4-(2-oxopropoxy)benzofuran-6-carboxylic acid, showed significant antiproliferative effects against human breast cancer cell lines (MCF-7 and MDA-MB-231). For instance, one derivative exhibited an IC50 value of 2.52 μM against MDA-MB-231 cells, indicating potent anticancer activity .

The biological activity of 4-(2-oxopropoxy)benzofuran-6-carboxylic acid is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in both microbial and cancer cells.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to cell cycle arrest and eventual cell death.

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of various benzofuran derivatives, including 4-(2-oxopropoxy)benzofuran-6-carboxylic acid. The results indicated a significant reduction in microbial viability upon treatment with these compounds, supporting their potential as new antimicrobial agents.

Study on Anticancer Activity

In another investigation focusing on anticancer properties, compounds structurally related to 4-(2-oxopropoxy)benzofuran-6-carboxylic acid were tested for their effects on MDA-MB-231 cells. The study revealed that treatment with these compounds led to increased percentages of apoptotic cells, as shown in the following table:

CompoundTotal % ApoptosisEarly Apoptosis %Late Apoptosis %Necrosis %
9e34.298.1123.772.41
Control1.460.470.310.68

This data illustrates the compound's potential in inducing apoptosis in cancer cells .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Oxopropoxy)benzofuran-6-carboxylic acid?

The compound can be synthesized via esterification of benzofuran-6-carboxylic acid with 2-oxopropanol derivatives under acidic or coupling conditions (e.g., DCC/DMAP-mediated reactions). Purification typically involves column chromatography or recrystallization using polar aprotic solvents. Structural analogs in the benzofuran family, such as those synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, suggest similar strategies for introducing the oxopropoxy group . Intermediate characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regioselectivity .

Q. How can researchers confirm the structural identity of 4-(2-Oxopropoxy)benzofuran-6-carboxylic acid?

Use a combination of spectroscopic techniques:

  • NMR : Compare ¹H and ¹³C spectra with computational predictions (e.g., DFT calculations) to verify substituent positions.
  • IR : Identify characteristic carbonyl (C=O) stretches at ~1700 cm⁻¹ for the carboxylic acid and ketone groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ or [M-H]⁻ ions). For crystallographic validation, single-crystal X-ray diffraction (e.g., using Bruker APEX2 or OLEX2 software) resolves bond angles and stereochemistry .

Q. What safety precautions are essential when handling this compound?

Limited toxicity data (as seen in analogous compounds like 4-Formylfuran-2-carboxylic acid) necessitate stringent safety protocols :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
  • Follow OSHA guidelines (29 CFR 1910.1020) for exposure monitoring and medical surveillance if handling large quantities .
  • Store in airtight containers at 2–8°C to prevent degradation.

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:

  • Replicate studies under standardized conditions (e.g., ISO 10993 for cytotoxicity).
  • Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability tests) to confirm activity.
  • Validate purity (>95% by HPLC) to rule out interference from synthetic byproducts .

Q. What strategies optimize yield in multi-step synthesis of this compound?

  • Stepwise Monitoring : Use TLC or UPLC-MS to track reaction progress and isolate intermediates.
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps to improve efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of benzofuran intermediates .

Q. How to evaluate the ecological impact of 4-(2-Oxopropoxy)benzofuran-6-carboxylic acid?

Given the lack of ecotoxicological data (as noted for similar compounds ):

  • Conduct biodegradability tests using OECD 301 protocols (e.g., closed bottle test).
  • Assess bioaccumulation potential via logP calculations (e.g., using EPI Suite software).
  • Perform aquatic toxicity assays (e.g., Daphnia magna acute toxicity) to establish LC₅₀ values.

Data Contradiction Analysis

Q. Why do computational predictions of solubility conflict with experimental results?

Discrepancies often stem from oversimplified models that ignore crystal packing or polymorphic forms. Mitigate this by:

  • Validating predictions (e.g., COSMO-RS) with experimental solubility in multiple solvents (e.g., water, DMSO).
  • Analyzing crystalline forms via PXRD to identify polymorphs affecting dissolution .

Q. How to address inconsistencies in spectroscopic data across studies?

  • Standardize Conditions : Ensure consistent solvent, temperature, and concentration (e.g., NMR in deuterated DMSO).
  • Reference Spiking : Add a known internal standard (e.g., TMS for NMR) to calibrate chemical shifts.
  • Cross-validate with independent techniques (e.g., IR vs. Raman spectroscopy) .

Methodological Tables

Parameter Recommended Method Reference
Purity AnalysisHPLC (C18 column, acetonitrile/water)
Toxicity ScreeningMTT assay (IC₅₀ determination)
Structural ValidationSingle-crystal X-ray diffraction
LogP CalculationHPLC retention time vs. standards

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